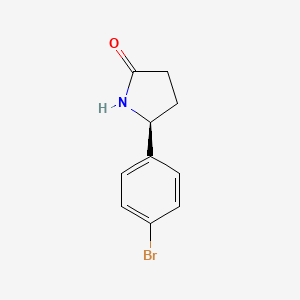
(S)-5-(4-Bromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is a derivative of pyrrolidinone, featuring a bromophenyl group attached to the pyrrolidinone ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Bromophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(S)-5-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学研究应用
(S)-5-(4-Bromophenyl)pyrrolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of (S)-5-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)pyrrolidin-2-one: Similar structure but lacks the stereochemistry of the (S)-enantiomer.
4-(4-Bromophenyl)pyrrolidin-2-one: Positional isomer with different chemical properties and reactivity.
5-(4-Chlorophenyl)pyrrolidin-2-one: Chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
(S)-5-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC 名称 |
(5S)-5-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
InChI 键 |
PFJCJXIUAVSTJB-VIFPVBQESA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C2=CC=C(C=C2)Br |
规范 SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



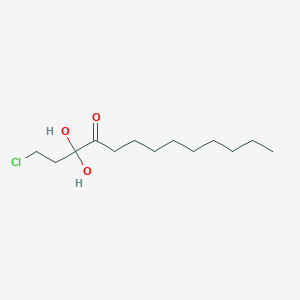
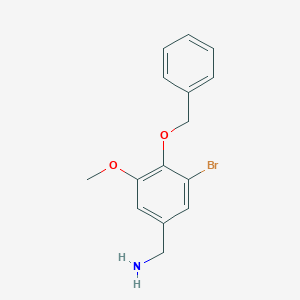
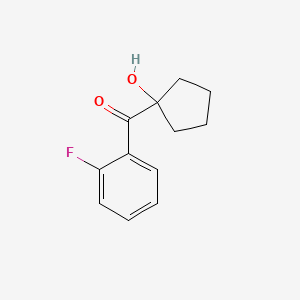
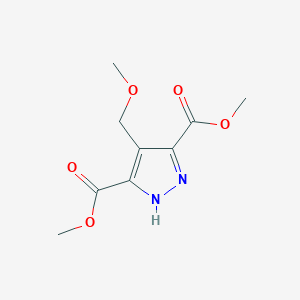
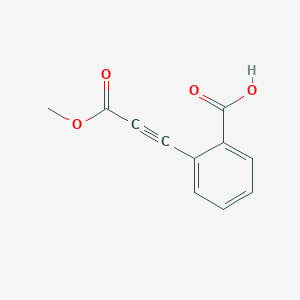
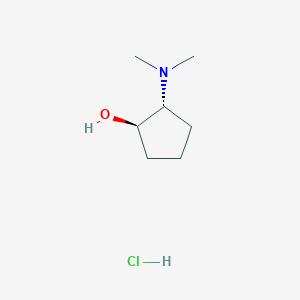
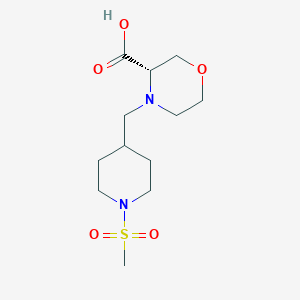

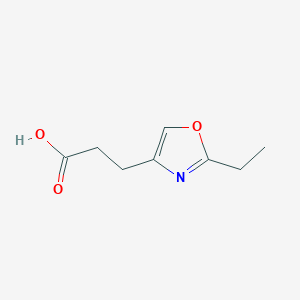
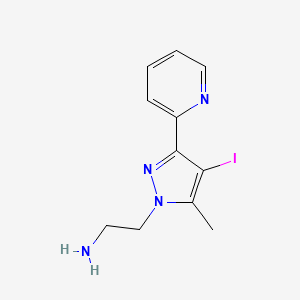

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)

